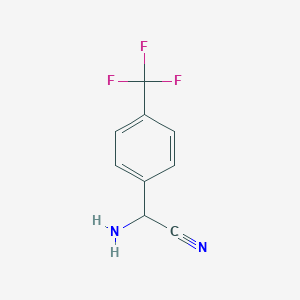

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile

Description

Properties

IUPAC Name |

2-amino-2-[4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNINJDSNBGQKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246655 | |

| Record name | α-Amino-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167024-67-1 | |

| Record name | α-Amino-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167024-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ammonia and hydrogen cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Step 1: 4-(trifluoromethyl)benzaldehyde is reacted with ammonia to form an imine intermediate.

Step 2: The imine intermediate is then treated with hydrogen cyanide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

Raw Material Preparation: Ensuring the availability of high-purity 4-(trifluoromethyl)benzaldehyde, ammonia, and hydrogen cyanide.

Reaction Control: Maintaining precise temperature and pressure conditions to facilitate the reaction.

Purification: Using techniques such as crystallization or distillation to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation Products: Oximes or nitriles.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Key Structural Features

| Feature | Description |

|---|---|

| Amino Group | Contributes to hydrogen bonding |

| Trifluoromethyl Group | Enhances lipophilicity and bioavailability |

| Nitrile Group | Enables participation in various reactions |

Pharmaceutical Development

The compound serves as a scaffold for drug discovery due to its ability to modulate biological activity through structural modifications. Compounds with similar structures have demonstrated potential as:

- Antimicrobial Agents : Derivatives of 2-amino compounds often exhibit antimicrobial properties, making them candidates for antibiotic development.

- Anti-inflammatory Agents : The ability to interact with inflammatory pathways positions this compound for research into anti-inflammatory drugs .

Case Study: Antimicrobial Activity

Research has shown that analogs of this compound can inhibit bacterial growth effectively. A study reported that specific modifications to the amino group enhanced the compound's efficacy against resistant strains of bacteria, highlighting its potential in treating infections caused by multidrug-resistant organisms.

Material Science

The unique combination of functional groups allows this compound to be utilized as a building block in the synthesis of advanced materials. Its reactivity can be exploited in:

- Polymer Synthesis : The compound can be used to create polymers with specific electronic or physical properties due to its structural diversity.

- Functional Materials : Incorporating this compound into materials can enhance their thermal stability and mechanical properties .

Asymmetric Synthesis

Recent advancements have focused on the asymmetric synthesis of derivatives of this compound. Methods developed for the large-scale preparation of enantiomerically pure compounds demonstrate its utility in synthesizing tailored pharmaceuticals .

Data Table: Synthesis Methods

| Method | Yield (%) | Notes |

|---|---|---|

| Chiral Auxiliary Method | >99% | Effective for large-scale synthesis |

| Reaction with Aminothiophenol | 22% | Yields a mixture; requires optimization |

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenyl-2-(4-(trifluoromethyl)phenyl)acetonitrile

- Structure: Replaces the amino group (-NH₂) with a phenyl ring.

- Synthesis : Prepared via a palladium-catalyzed coupling reaction (61% yield) .

- NMR Data : Distinct ¹H NMR signals at δ 7.64 (t, J = 7.4 Hz) and 5.20 (s) indicate aromatic protons and a central methine proton, respectively .

2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile

- Structure : Substitutes -CF₃ with -OCF₃.

- Properties : Molecular weight 216.16 g/mol (C₉H₇F₃N₂O). The trifluoromethoxy group enhances electron-withdrawing effects but may reduce metabolic stability compared to -CF₃ .

- Derivatives : The hydrochloride salt (CAS: 1375474-19-3) improves solubility for pharmaceutical formulations .

Fluoro[4-(trifluoromethyl)phenyl]acetonitrile

- Structure : Replaces -NH₂ with a fluorine atom.

- Impact : Fluorination increases lipophilicity and oxidative stability but eliminates hydrogen-bonding capacity, which may diminish target binding in biological systems .

2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile

- Structure : Incorporates a pyrimidine ring instead of benzene.

- Properties : Molecular formula C₇H₄F₃N₃ , density 1.38 g/cm³ , predicted pKa -2.53 . The heterocyclic structure enhances π-π stacking interactions, useful in kinase inhibitor design .

Table 1: Herbicidal Activity of Selected Compounds

Key Findings :

- Electron-withdrawing groups (e.g., -NO₂ in 4-nitrophenyl analogs) improve herbicidal potency, whereas electron-donating groups (e.g., -OCH₃ in 3,4,5-trimethoxyphenyl derivatives) reduce it .

Physicochemical Property Analysis

Table 2: Key Physical Properties of Selected Acetonitriles

Trends :

- Amino-substituted derivatives exhibit higher polarity and lower boiling points compared to phenyl or heterocyclic analogs.

- Heterocyclic incorporation (e.g., pyrimidine) increases molecular density due to compact ring systems .

Biological Activity

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile (C9H8F3N), a compound characterized by its unique trifluoromethyl group and amino-nitrile functionalities, has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, applications, and relevant research findings.

- Chemical Formula : C9H8F3N

- Molecular Weight : 185.15 g/mol

- Structure : The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and electronic properties, making it suitable for various biological applications.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with specific biological targets, such as enzymes and receptors. Its structural characteristics allow for enhanced binding affinity due to increased hydrophobicity and electronic effects.

Binding Affinity Studies

Research indicates that the compound exhibits significant binding affinity with voltage-gated sodium channels, particularly NaV1.2, which plays a critical role in neuronal excitability. This interaction is vital for understanding its implications in neurological conditions such as epilepsy and autism.

Applications in Medicinal Chemistry

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities between this compound and related compounds:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| 3-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | 1.00 |

| 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | C9H6F4N | 0.86 |

| 4-Methyl-3-(trifluoromethyl)benzonitrile | C10H8F3N | 0.85 |

| 2,6-Bis(trifluoromethyl)benzonitrile | C10H6F6N | 0.88 |

This table illustrates the unique aspects of this compound that differentiate it from structurally similar compounds, particularly regarding its pharmacological potential.

Study on Neuronal Action Potential

A study highlighted the use of this compound in examining the gain-of-function mutations in NaV1.2 channels. The results indicated that modifications in channel activity could be linked to various neurological disorders, emphasizing the importance of this compound in pharmacological research aimed at treating such conditions.

Synthesis and Structure–Activity Relationship (SAR)

Research on the synthesis of derivatives related to this compound demonstrated promising results in terms of biological activity against various targets. The structure–activity relationship studies revealed that specific modifications could enhance efficacy against particular biological pathways .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile?

- Methodological Answer : The synthesis typically involves condensation of 4-(trifluoromethyl)benzaldehyde with cyanide sources (e.g., KCN or TMSCN) under basic conditions. For example, intermediates like 2-(4-(trifluoromethyl)phenyl)acetonitrile can be synthesized from 4-(trifluoromethyl)benzoic acid via reduction and subsequent nitrile formation . Key parameters include:

- Catalyst : Use of triethylamine or cesium carbonate for deprotonation .

- Solvent : Acetonitrile or methanol under inert atmospheres (N₂/Ar) to prevent oxidation .

- Temperature : Reactions often proceed at 60–82°C for 6–12 hours .

- Purification : Reverse-phase C18 column chromatography (acetonitrile/water gradients) achieves >90% purity .

Q. How can the compound be characterized using analytical techniques?

- Methodological Answer :

- LCMS/HPLC : Retention times and mass spectra (e.g., m/z 701 [M+H]+) confirm molecular weight and purity. Use conditions like SQD-FA05 (1.08 min retention time) or SMD-TFA05 (1.46–1.67 min) .

- NMR/HRMS : ¹H/¹³C NMR resolves aromatic protons (δ 7.5–8.0 ppm for CF₃-substituted benzene) and nitrile groups (δ 120–125 ppm). HRMS validates the molecular formula (e.g., C₁₀H₈F₃N₂) .

- Purity Assessment : GC or HPLC with >95% purity thresholds, as per pharmacopeial standards .

Advanced Research Questions

Q. What strategies mitigate low yields in the amination step of 2-(4-(trifluoromethyl)phenyl)acetonitrile?

- Methodological Answer : Low yields often arise from steric hindrance at the benzylic position. Solutions include:

- Catalytic Systems : Tetrabutylammonium iodide (TBAI) enhances nucleophilic substitution efficiency in amination .

- Temperature Gradients : Stepwise heating (e.g., 40°C → 65°C) minimizes side reactions .

- Substrate Activation : Pre-functionalization with chloro or bromo groups improves reactivity .

- Data Contradiction Note : Patents report 87–90% yields , while academic syntheses cite 70–80% . Cross-validate with reaction scale and catalyst loading.

Q. How does the trifluoromethyl group influence the compound’s pharmacological activity?

- Methodological Answer : The CF₃ group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. For example:

- MTT Assays : Derivatives like (Z)-3-(4-propoxyphenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile show IC₅₀ values <10 μM against cancer cell lines due to CF₃-induced electron-withdrawing effects .

- Selectivity : CF₃-substituted analogs exhibit higher selectivity for tyrosine kinase inhibitors vs. non-CF₃ counterparts .

Table 1 : Anti-Proliferative Activity of Selected Derivatives

| Compound | Cell Line (IC₅₀, μM) | Selectivity Index |

|---|---|---|

| (Z)-3-(4-Propoxyphenyl)... | A549: 2.1 | 8.5 |

| Non-CF₃ Analog | A549: 15.3 | 1.2 |

Q. What are the stability challenges of this compound under storage?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the nitrile group to carboxylic acids in aqueous media; photooxidation of the CF₃-phenyl moiety .

- Stabilization :

- Storage : –20°C in amber vials under N₂ .

- Buffers : Use anhydrous acetonitrile or DMSO for stock solutions (avoid water >5%) .

- Analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking degradation peaks .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Methodological Answer :

- Core Modifications : Vary substituents on the phenyl ring (e.g., Cl, OMe, CF₃) and the nitrile/amine groups .

- Assays :

- In Vitro : MTT for cytotoxicity, enzyme inhibition (e.g., kinases) .

- In Silico : Molecular docking (PDB: 4R3T for kinase targets) and ADMET prediction .

- Data Interpretation : Use Hansch analysis to correlate logP with activity .

Q. How to resolve contradictory LCMS/HPLC data during impurity profiling?

- Methodological Answer :

- Column Selection : Use C18 columns with trifluoroacetic acid (TFA) modifiers to resolve polar impurities .

- MS/MS Fragmentation : Identify impurities via diagnostic ions (e.g., m/z 784.1 for dimeric byproducts) .

- Cross-Validation : Compare retention times and spectral data against certified reference standards (e.g., EP 4 374 877 A2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.